molecular formula C19H16N4O7S2 B1227175 N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide

N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide

Cat. No.: B1227175
M. Wt: 476.5 g/mol
InChI Key: GIMQNYKJMCNDAX-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[2,4-dioxo-5-(3-pyridinylmethylidene)-3-thiazolidinyl]ethyl]-4-methylsulfonyl-3-nitrobenzamide is a C-nitro compound.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Ranga, Sharma, and Kumar (2013) explored the synthesis of pyridine derivatives of thiazolidin-4-ones, demonstrating their potential for anti-inflammatory and analgesic effects. This research contributes to understanding the therapeutic applications of compounds similar to N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide (Ranga, Sharma, & Kumar, 2013).

Anticancer Potential

  • Altug et al. (2011) synthesized thiazolo[3,2-a]pyridines, one of which showed promising anticancer activity across a range of cancer cell lines. This highlights the potential of similar compounds in cancer research (Altug et al., 2011).

Anticonvulsant Properties

  • Sych et al. (2018) developed quality control methods for a derivative of 1,3,4-thiadiazole that showed high anticonvulsant activity. This research underlines the relevance of such compounds in developing anticonvulsant drugs (Sych et al., 2018).

Antifungal Effects

  • Doležel et al. (2009) prepared rhodanineacetic acid derivatives, including compounds structurally related to this compound, as potential antifungal compounds. Their research showed that certain derivatives strongly inhibited the growth of various fungal species (Doležel et al., 2009).

Protein Kinase Inhibition

  • Bourahla et al. (2021) synthesized and tested thiazolidin-4-ones for activity against protein kinases. Their findings are significant for neurological and oncological disorders where such kinases are involved (Bourahla et al., 2021).

Properties

Molecular Formula

C19H16N4O7S2

Molecular Weight

476.5 g/mol

IUPAC Name

N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide

InChI

InChI=1S/C19H16N4O7S2/c1-32(29,30)16-5-4-13(10-14(16)23(27)28)17(24)21-7-8-22-18(25)15(31-19(22)26)9-12-3-2-6-20-11-12/h2-6,9-11H,7-8H2,1H3,(H,21,24)/b15-9-

InChI Key

GIMQNYKJMCNDAX-DHDCSXOGSA-N

Isomeric SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)NCCN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=O)[N+](=O)[O-]

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)NCCN2C(=O)C(=CC3=CN=CC=C3)SC2=O)[N+](=O)[O-]

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)NCCN2C(=O)C(=CC3=CN=CC=C3)SC2=O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide
Reactant of Route 5
N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide

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